molecular formula C20H21FN4O B2902328 7-Fluoro-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415454-17-8

7-Fluoro-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2902328
CAS No.: 2415454-17-8
M. Wt: 352.413
InChI Key: KQTYRGQHCGCILL-UHFFFAOYSA-N
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Description

7-Fluoro-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core, a fluorine atom at the 7th position, and a piperidinyl-pyridinyl moiety. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidinyl-Pyridinyl Moiety: The piperidinyl-pyridinyl moiety can be attached through nucleophilic substitution reactions, where the piperidine ring is first functionalized with a suitable leaving group, followed by reaction with pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to modify the quinazolinone core or the piperidinyl-pyridinyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the quinazolinone core or the piperidinyl-pyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield reduced quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe to study biological processes and interactions due to its unique structural features.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.

    Industry: Use in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinazolin-4-one: Lacks the piperidinyl-pyridinyl moiety but shares the quinazolinone core and fluorine atom.

    3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one: Lacks the fluorine atom but shares the quinazolinone core and piperidinyl-pyridinyl moiety.

    7-Fluoro-3-methylquinazolin-4-one: Lacks the piperidinyl-pyridinyl moiety but shares the quinazolinone core and fluorine atom.

Uniqueness

7-Fluoro-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to the combination of the quinazolinone core, fluorine atom, and piperidinyl-pyridinyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-fluoro-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-17-3-4-18-19(10-17)23-14-25(20(18)26)13-15-5-8-24(9-6-15)12-16-2-1-7-22-11-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTYRGQHCGCILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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